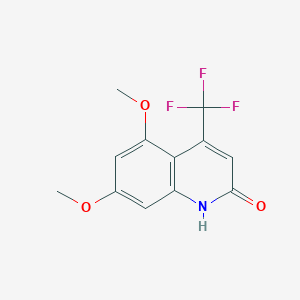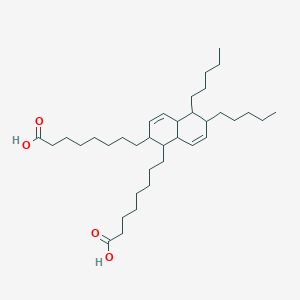
8,8'-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid is a complex organic compound characterized by its unique structure. This compound belongs to the class of naphthalene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the naphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of pentyl groups: The pentyl groups are introduced through alkylation reactions using pentyl halides and strong bases.
Attachment of octanoic acid groups: This is achieved through esterification or amidation reactions, where octanoic acid or its derivatives are reacted with the naphthalene core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch processing: Where each step of the synthesis is carried out in separate reactors.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: The compound may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds such as 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-naphthalene.
Hexahydronaphthalene derivatives: Compounds such as 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene.
Uniqueness
8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid is unique due to its specific structural features, such as the presence of pentyl and octanoic acid groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
488780-90-1 |
|---|---|
Formule moléculaire |
C36H62O4 |
Poids moléculaire |
558.9 g/mol |
Nom IUPAC |
8-[1-(7-carboxyheptyl)-5,6-dipentyl-1,2,4a,5,6,8a-hexahydronaphthalen-2-yl]octanoic acid |
InChI |
InChI=1S/C36H62O4/c1-3-5-13-19-29-25-27-34-32(22-16-10-8-12-18-24-36(39)40)30(20-15-9-7-11-17-23-35(37)38)26-28-33(34)31(29)21-14-6-4-2/h25-34H,3-24H2,1-2H3,(H,37,38)(H,39,40) |
Clé InChI |
JVKBKHVHMOBWOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C=CC2C(C1CCCCC)C=CC(C2CCCCCCCC(=O)O)CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


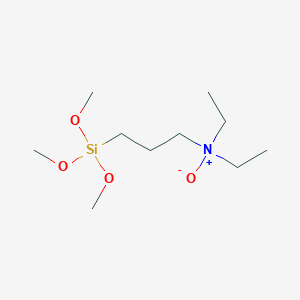
![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
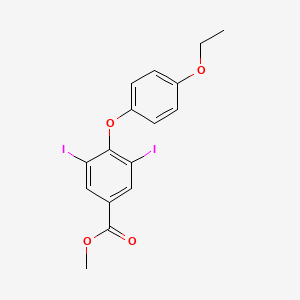
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)



![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
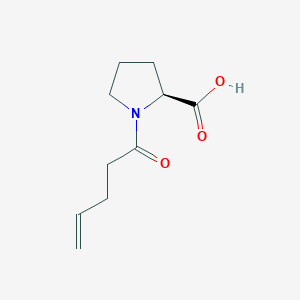
![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
